An In-Depth Technical Guide to Disperse Blue 26: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to Disperse Blue 26: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 26, an anthraquinone-based dye, is a synthetic colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Its characteristic bright blue hue and good fastness properties have led to its widespread use. However, its potential toxicological and environmental impacts necessitate a thorough understanding of its chemical and physical characteristics, as well as reliable methods for its detection and analysis. This technical guide provides a comprehensive overview of Disperse Blue 26, including its chemical structure, physicochemical properties, synthesis, analytical methodologies, and a summary of its known toxicological and environmental fate.
Chemical Structure and Identification
Disperse Blue 26 is chemically known as 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione.[1][2] Its structure is characterized by a central anthraquinone core with hydroxyl and methylamino substituents that act as auxochromes, influencing its color and affinity for synthetic fibers.
| Identifier | Value |
| IUPAC Name | 1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione[1][2] |
| CAS Number | 3860-63-7[1][2] |
| C.I. Number | 63305[3] |
| Molecular Formula | C₁₆H₁₄N₂O₄[1][2] |
| Molecular Weight | 298.29 g/mol [2] |
| Canonical SMILES | CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC |
| InChI Key | OKZNPGWYVNZKKZ-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of Disperse Blue 26 are crucial for understanding its behavior in various applications and environmental systems.
| Property | Value | Reference |
| Appearance | Navy blue powder | [] |
| Melting Point | 217 °C | |
| Boiling Point | 614.3 °C at 760 mmHg | [] |
| Density | 1.53 g/cm³ | [] |
| Water Solubility | Very low | |
| Solubility | Soluble in ethanol, acetone, and benzene. | [3] |
Experimental Protocols
Synthesis of Disperse Blue 26
A common manufacturing method for Disperse Blue 26 involves the reaction of 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione with methanamine.[3] An alternative method is the methylation of 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione using sulfuric acid.[3]
Illustrative Laboratory-Scale Synthesis:
-
Starting Material: 1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione.
-
Reagent: Aqueous solution of methylamine (methanamine).
-
Procedure:
-
Suspend the starting material in an aqueous medium.
-
Add the methylamine solution to the suspension.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid product.
-
Wash the product with water to remove unreacted starting materials and byproducts.
-
Dry the purified Disperse Blue 26 powder.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard method for the detection and quantification of Disperse Blue 26 in various matrices, including textiles and environmental samples.[5][6][7][8][9]
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is suitable.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[6][9]
-
Sample Preparation (Textiles):
-
Cut the textile sample into small pieces.
-
Extract the dye using a suitable solvent such as methanol or dimethylformamide (DMF) with the aid of ultrasonication.[7]
-
Filter the extract to remove any solid particles.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Quantification: A calibration curve is constructed using standard solutions of Disperse Blue 26 of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used for the quantification of Disperse Blue 26, particularly in simpler matrices.[7][10][11][12][13]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of Disperse Blue 26 in a suitable solvent (e.g., methanol) by scanning across the UV-visible spectrum.
-
Prepare a series of standard solutions of Disperse Blue 26 of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at λmax and determine its concentration from the calibration curve.
-
Toxicological Assessment
Disperse Blue 26 is known to have skin sensitization properties and is an eye irritant.[14] Toxicological assessments are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Skin Sensitization: Murine Local Lymph Node Assay (LLNA)
The LLNA is a widely accepted method for assessing the skin sensitization potential of chemicals.[14][15][16][17][18]
-
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A significant increase in proliferation compared to a vehicle control indicates a sensitization potential.
-
Methodology:
-
A minimum of three concentrations of Disperse Blue 26, along with a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone:olive oil).
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, the mice are injected with a labeling substance (e.g., ³H-methyl thymidine or BrdU) that is incorporated into the DNA of proliferating cells.[17]
-
On day 6, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured.
-
A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.[17]
-
Eye Irritation: In Vitro Methods
To reduce the use of animal testing, in vitro methods are increasingly employed to assess eye irritation potential.[19][20][21][22][23]
-
Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD TG 437):
-
Bovine corneas are obtained from a slaughterhouse and mounted in a specialized holder.
-
The test substance is applied to the epithelial surface of the cornea.
-
After a defined exposure period, the substance is rinsed off.
-
Corneal opacity is measured using an opacitometer, and permeability is assessed by measuring the passage of a fluorescent dye (e.g., sodium fluorescein) through the cornea.
-
The results are used to classify the irritation potential of the substance.
-
-
Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492):
-
A three-dimensional model of the human corneal epithelium is used.
-
The test substance is applied to the surface of the tissue model.
-
After exposure, cell viability is determined using a colorimetric assay (e.g., MTT assay).[21]
-
A reduction in cell viability below a certain threshold indicates eye irritation potential.
-
Environmental Fate
Biodegradation
The environmental persistence of Disperse Blue 26 is a concern, and studies have investigated its biodegradability. Fungal species, in particular, have shown potential for degrading this dye.
Aerobic Biodegradation Test (e.g., OECD 301 B - CO₂ Evolution Test)
This test determines the ready biodegradability of a substance in an aerobic aqueous medium.[1][24][25][26][27]
-
Principle: The test substance is incubated with an inoculum (e.g., activated sludge) in a mineral medium. The amount of carbon dioxide produced from the microbial degradation of the test substance is measured over a 28-day period.
-
Methodology:
-
A defined concentration of Disperse Blue 26 is added to a mineral medium containing a microbial inoculum.
-
The mixture is incubated in a sealed vessel with aeration (CO₂-free air).
-
The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide, and the amount is quantified by titration.
-
The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that would be produced if the substance were completely mineralized.
-
A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.
-
Visualizations
Caption: Experimental workflow for assessing the aerobic biodegradability of Disperse Blue 26.
Caption: Workflow for the toxicological assessment of Disperse Blue 26.
Conclusion
Disperse Blue 26 is a commercially significant anthraquinone dye with well-characterized chemical and physical properties. Standardized analytical methods, such as HPLC and UV-Vis spectrophotometry, are available for its reliable quantification. Toxicological data indicate that it is a skin sensitizer and an eye irritant, and assessments of these endpoints should follow established protocols like the OECD guidelines. While its low water solubility may limit its mobility in aqueous environments, its potential for persistence and the generation of harmful degradation products warrant further investigation into its environmental fate and biodegradation pathways. This guide provides a foundational understanding for researchers and professionals working with or encountering Disperse Blue 26, emphasizing the importance of appropriate handling and analytical vigilance.
References
- 1. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 2. Disperse Blue 26 | C16H14N2O4 | CID 19729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 5. lcms.cz [lcms.cz]
- 6. youngin.com [youngin.com]
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- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. analysis.rs [analysis.rs]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. siesascs.edu.in [siesascs.edu.in]
- 20. Validating and Troubleshooting Ocular In Vitro Toxicology Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biogalenys.com [biogalenys.com]
- 22. researchgate.net [researchgate.net]
- 23. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 24. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
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- 27. smithers.com [smithers.com]
